molecular formula C9H12ClN3O B2639879 2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one CAS No. 2411223-84-0

2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one

Cat. No. B2639879
CAS RN: 2411223-84-0
M. Wt: 213.67
InChI Key: IXAKKBFZLGIKRJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a synthetic derivative of pyrrolopyrazole and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways and enzymes involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis in cancer cells and inhibit the growth of various microbial strains such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one in lab experiments include its synthetic accessibility, high yield of synthesis, and potential applications in the field of medicine. However, the limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action and toxicity profile.

Future Directions

For research on 2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one include exploring its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Further studies are also needed to fully understand its mechanism of action and toxicity profile. In addition, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential applications in the field of medicine.

Synthesis Methods

The synthesis of 2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one involves the reaction of 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.

Scientific Research Applications

2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one has been found to exhibit potential applications in the field of medicine. It has been reported to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

2-chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6(10)9(14)13-4-7-3-11-12(2)8(7)5-13/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAKKBFZLGIKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=C(C1)N(N=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one

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